(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-2H-chromen-2-imine
Description
The compound (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-2H-chromen-2-imine (referred to as C585-0030 in ChemDiv’s catalog) is a chromen-based imine derivative featuring a benzenesulfonyl group and a 3-chloro-4-methylphenyl substituent . Its molecular formula is C₂₂H₁₆ClNO₃S, with a molecular weight of 409.89 g/mol and a logP of 5.578, indicating moderate lipophilicity . As a screening compound, it is utilized in drug discovery for probing biological targets, particularly in structure-activity relationship (SAR) studies. Key physicochemical properties include a polar surface area of 45.446 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors, which influence its solubility and membrane permeability .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)chromen-2-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S/c1-15-11-12-17(14-19(15)23)24-22-21(13-16-7-5-6-10-20(16)27-22)28(25,26)18-8-3-2-4-9-18/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLRJUSJSMETBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-2H-chromen-2-imine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using reagents like phenylsulfonyl chloride in the presence of a base.
Formation of the Imine (Ylidene) Linkage: The imine linkage can be formed by reacting the chromene derivative with an appropriate aniline derivative under dehydrating conditions.
Chlorination and Methylation: The chloro and methyl groups can be introduced through selective halogenation and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline and chromene moieties, leading to the formation of quinone or nitroso derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Industrial Production Methods
In industrial settings, large-scale production may utilize batch or continuous flow processes to optimize efficiency and scalability while adhering to quality control standards. Key considerations include minimizing waste and employing environmentally friendly practices.
Chemistry
In chemical research, (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-2H-chromen-2-imine serves as a valuable building block for synthesizing more complex molecules. It can also act as a reagent in various organic reactions, facilitating the development of new compounds with desired properties.
Biology
Biochemically, this compound may function as a probe or inhibitor in studies focused on enzyme activity or protein interactions. Its ability to interact with specific molecular targets allows researchers to investigate biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, potential therapeutic applications include developing new drugs targeting diseases such as cancer or inflammatory conditions. The compound's unique structure may enhance its efficacy against specific biological targets.
Industry
The compound can be utilized in producing specialty chemicals and pharmaceuticals, contributing to advancements in material science and drug development.
Case Studies
- DPP-4 Inhibitors : Research into similar compounds has demonstrated that derivatives can act as potent inhibitors of DPP-4 (dipeptidyl peptidase-4), an enzyme involved in glucose metabolism. For instance, certain derivatives showed over 80% inhibition of DPP-4 activity within 24 hours at low doses, indicating potential for diabetes management .
- Enzyme Interaction Studies : Studies have shown that compounds with similar structures can disrupt enzyme activity or modulate protein-protein interactions, highlighting their role in understanding metabolic pathways .
Mechanism of Action
The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-2H-chromen-2-imine would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity towards certain targets, while the imine linkage can facilitate interactions with nucleophilic sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromen-2-imine Derivatives
C585-0130: (2Z)-3-(Benzenesulfonyl)-N-(3-Chloro-4-Methylphenyl)-8-Methoxy-2H-Chromen-2-imine
This analog differs by the addition of an 8-methoxy group on the chromen ring, resulting in the molecular formula C₂₃H₁₈ClNO₄S and a higher molecular weight (439.92 g/mol) . The methoxy group increases hydrogen bond acceptors to 7 and polar surface area to 52.76 Ų, enhancing polarity compared to C585-0030. However, its logP (5.470) is slightly lower, suggesting a balance between increased polarity and steric bulk .
Key Differences:
| Property | C585-0030 | C585-0130 |
|---|---|---|
| Molecular Weight | 409.89 | 439.92 |
| logP/logD | 5.578 | 5.470 |
| Hydrogen Bond Acceptors | 6 | 7 |
| Polar Surface Area | 45.446 Ų | 52.76 Ų |
Impact of Substituents:
- The lower logP of C585-0130 may improve aqueous solubility but reduce membrane permeability compared to C585-0030.
Compound 3: Benzamide Derivative
Synthesized from a chromene carbonitrile precursor, this compound features a benzamide group instead of a sulfonyl moiety . Its structure, N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide, includes a tetrahydrochromen core with dual chloro substituents.
Comparison:
Thiazol-2(3H)-imine Derivatives
(2Z)-4-(4-Chlorophenyl)-3-(2-Methoxyethyl)-N-Phenyl-1,3-Thiazol-2(3H)-imine
This compound replaces the chromen ring with a thiazole ring and includes a 2-methoxyethyl group . Its molecular formula is C₁₈H₁₈ClN₃OS , with a smaller, more rigid heterocyclic core.
Key Differences:
- Thiazole vs. Chromen Core: The thiazole’s smaller size and rigidity may limit conformational flexibility, reducing adaptability to biological targets.
- Substituents: The methoxyethyl group introduces steric bulk but lacks the electron-withdrawing sulfonyl group present in C585-0030.
Prop-2-enenitrile Derivatives
(2Z)-2-{[N-(2-Formylphenyl)-4-Methyl-Benzenesulfonamido]Methyl}-3-(4-Methylphenyl)Prop-2-enenitrile
This compound features a prop-2-enenitrile backbone with a formylphenyl group and a methylbenzenesulfonamido moiety . Unlike C585-0030, its non-aromatic core and flexible enenitrile structure may reduce planarity, affecting interactions like π-π stacking.
Comparison:
- The sulfonamido group shares electronic similarities with the sulfonyl group in C585-0030 but is positioned on a more flexible scaffold.
Structural and Physicochemical Trends
Impact of Core Structure
- Chromen Derivatives (C585-0030, C585-0130): Aromatic, planar structures favor π-π interactions and metabolic stability.
- Thiazole Derivatives: Smaller, rigid cores enhance metabolic resistance but limit binding adaptability.
- Benzamide/Tetrahydrochromen Derivatives: Reduced aromaticity may decrease target affinity but improve solubility.
Role of Substituents
- Sulfonyl Groups (C585-0030): Electron-withdrawing effects enhance acidity and hydrogen bonding.
- Methoxy Groups (C585-0130): Increase polarity but add steric bulk, balancing solubility and permeability.
- Chloro/Methyl Groups (C585-0030): Enhance lipophilicity and steric hindrance, influencing target selectivity.
Biological Activity
(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-2H-chromen-2-imine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-2H-chromen-2-imine
- Molecular Formula : C23H18ClNO4S
- SMILES Notation : Cc(ccc(/N=C(/C(S(c1ccccc1)(=O)=O)=Cc1ccc2)\Oc1c2OC)c1)c1Cl
These properties suggest a complex interaction profile due to the presence of multiple functional groups that may influence its biological activity.
The mechanism of action for (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-2H-chromen-2-imine involves interactions with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is believed to facilitate binding to active sites, while the chromen-imine core modulates overall activity. Potential pathways include:
- Inhibition of enzyme activity
- Disruption of protein-protein interactions
- Modulation of signaling pathways
These interactions are crucial for understanding how this compound can exert its biological effects .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various chromen derivatives, including (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-2H-chromen-2-imine. The compound demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate a promising profile for further development as an antibacterial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound may be effective in treating bacterial infections, warranting further investigation into its mechanism and efficacy .
Cytotoxicity Analysis
Cytotoxicity studies have been performed using various cell lines, including NIH/3T3 fibroblasts. The IC50 values obtained reveal the compound's selectivity and potential therapeutic window:
| Compound | IC50 (µM) |
|---|---|
| (2Z)-3-(benzenesulfonyl)... | 150 |
| Doxorubicin | >1000 |
The relatively high IC50 value indicates a degree of safety for normal cells while still maintaining efficacy against target pathogens .
Case Studies
- Study on Chromen Derivatives : A comprehensive study synthesized a series of chromen derivatives, including the target compound. The derivatives were tested for their biological activities, revealing that modifications at specific positions significantly impacted their antimicrobial efficacy .
- Antifungal Activity Assessment : Another study assessed the antifungal activity of related compounds, demonstrating that structural variations could enhance potency against fungal strains such as Candida albicans. This highlights the potential for developing broader-spectrum antifungal agents based on similar scaffolds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-2H-chromen-2-imine?
- Methodological Answer : The compound is synthesized via a multi-step route:
Core Formation : Condensation of chromen-2-one precursors with substituted anilines under acidic conditions to form the imine bond (Z-configuration is stabilized by steric/electronic effects) .
Sulfonylation : Reaction with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group at position 3 .
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization from ethanol are used to isolate the pure product .
- Key Data : Typical yields range from 55–70%, with characterization via melting point, TLC, and elemental analysis .
Q. How is the stereochemical integrity of the (2Z)-configuration validated during synthesis?
- Methodological Answer :
- NMR Analysis : The Z-configuration is confirmed by NOESY correlations between the imine proton (N–H) and the benzenesulfonyl group protons, as well as coupling constants in -NMR .
- X-ray Crystallography : Single-crystal diffraction resolves the spatial arrangement, confirming the planar chromen-imine system and sulfonyl group orientation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Peaks at 1620–1650 cm (C=N stretch) and 1150–1180 cm (S=O symmetric/asymmetric stretches) .
- - and -NMR : Aromatic protons appear as multiplets (δ 6.8–8.2 ppm), while the imine proton resonates as a singlet (δ 8.5–9.0 ppm) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak [M+H] and fragmentation pattern .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural refinement?
- Methodological Answer :
- Software Tools : SHELXL ( ) is used for refinement, with TWIN/BASF commands to model twinned data. Disorder is resolved using PART instructions to split occupancy .
- Validation : R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis ensure structural reliability .
Q. What computational approaches predict the compound’s bioactivity or interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., HIV-1 protease), leveraging the sulfonyl group’s hydrogen-bonding capacity .
- DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity .
Q. How are contradictions between spectral data and crystallographic results resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
